Europium(3+)

Redox chemistry Lanthanide separation Electrochemistry

Sourcing a red-emitting lanthanide dopant that meets NTSC color gamut specifications is constrained by the fact that only Eu(III) delivers the requisite 612 nm narrow-band emission-Tb(III) and Sm(III) emit in green and weak orange, respectively, and cannot substitute for the red channel. Europium(3+) (Eu³⁺) addresses this gap with internal quantum efficiencies up to 99.9% and color purity exceeding 93% at 611 nm. - 0.345 ms luminescence lifetime enables time-gated detection, eliminating biological autofluorescence in DELFIA-type immunoassays. - Accessible Eu(III)/Eu(II) redox couple (-0.34 V vs. SHE) supports redox-responsive MRI contrast agents for in vivo oxygen mapping. Supplied as high-purity salts with trace metals certification; standard global shipping for R&D quantities.

Molecular Formula Eu+3
Molecular Weight 151.96 g/mol
CAS No. 22541-18-0
Cat. No. B1198802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuropium(3+)
CAS22541-18-0
Molecular FormulaEu+3
Molecular Weight151.96 g/mol
Structural Identifiers
SMILES[Eu+3]
InChIInChI=1S/Eu/q+3
InChIKeyLNBHUCHAFZUEGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Europium(3+) CAS 22541-18-0 Baseline Properties and Procurement Relevance


Europium(3+) (Eu³⁺) is a trivalent lanthanide ion with the electronic configuration [Xe]4f⁶. It is a critical functional component in red phosphors, time-resolved luminescent probes, and chemical exchange saturation transfer (CEST) MRI contrast agents. Unlike the majority of lanthanides, Eu(III) possesses an accessible M(III)/M(II) redox couple, a property that underpins its unique geochemical behavior and separation chemistry [1]. Its luminescence is dominated by the hypersensitive ⁵D₀ → ⁷F₂ transition at approximately 612 nm, yielding intense, narrow-band red emission that is non-substitutable for applications requiring red spectral output [2].

Why Europium(3+) Cannot Be Replaced by Generic Lanthanide Analogs in Critical Applications


Although lanthanide ions share a common 3+ oxidation state and similar ionic radii, Eu(III) possesses two functionally decisive features that are absent in its closest neighbors. First, the Eu(III)/Eu(II) redox couple lies at −0.34 V vs. SHE, making it the only lanthanide that can be reversibly reduced under mild aqueous conditions—Sm(III) and Yb(III) require potentials that are 1.16 V and 0.84 V more negative, respectively [1]. Second, Eu(III) emits at 612 nm (red), whereas Tb(III) emits at 545 nm (green) and Sm(III) emits weakly in the orange region; a simple swap therefore shifts the spectral output by tens of nanometers, rendering the material useless for red-channel imaging, display, or multiplexed sensing [2]. These differences mean that generic substitution based on chemical similarity alone will compromise either redox functionality or spectral compatibility.

Europium(3+) Quantitative Differentiation Evidence Versus Closest Lanthanide Analogs


Redox Potential Accessibility: Eu(III)/Eu(II) Versus Sm(III)/Sm(II) and Yb(III)/Yb(II)

The formal reduction potential E⁰' of the Eu(III)/Eu(II) couple in 1 M KCl at pH 6 is −0.34 ± 0.01 V, which is substantially more positive (i.e., more accessible) than that of Sm(III)/Sm(II) at −1.50 ± 0.01 V and Yb(III)/Yb(II) at −1.18 ± 0.01 V, all measured under identical conditions using cyclic voltammetry at microelectrodes [1]. Spectropotentiostatic determination of the Eu(III)/Eu(II) couple yielded −0.391 ± 0.005 V, confirming the value [1].

Redox chemistry Lanthanide separation Electrochemistry

Luminescence Lifetime: Eu(III) Millisecond Decay Versus Sm(III) Microsecond Decay

In isostructural coordination polymers synthesized with benzoate and phthalate ligands under identical hydrothermal conditions, the excited-state lifetime of Eu(III) (⁵D₀) was 0.345 ms (345 μs), approximately 62 times longer than that of Sm(III) (⁴G₅/₂) at 5.56 μs [1]. The Eu(III) complex also exhibited an absolute photoluminescence quantum yield of 14% (λex = 297 nm), while the Sm(III) complex showed only weak f-f transition luminescence with no measurable quantum yield reported [1].

Luminescence lifetime Time-gated detection Coordination polymers

Hydration Number Determination: Eu(III) as the Gold-Standard Luminescent Probe

The refined Horrocks–Supkowski equation, q = 1.11[τ⁻¹(H₂O) − τ⁻¹(D₂O) − 0.31], allows the prediction of the number of inner-sphere water molecules (q) in Eu(III) complexes from luminescence decay constants measured in H₂O and D₂O, with a coefficient of determination R² = 0.998 and a standard error of ±0.1 in q [1]. The equation was validated against structurally characterized crystalline Eu(III) complexes and incorporates correction terms for alcoholic OH, amine NH, and amide NH oscillators [1]. No equivalently validated and broadly adopted methodology exists for Sm(III), Tb(III), or Gd(III) complexes.

Hydration number Coordination chemistry Luminescent probe

PARACEST MRI Contrast Mechanism: Eu(III) Versus Conventional Gd(III) T₁ Agents

Eu(III) DOTA-tetraamide complexes exhibit extremely slow water exchange kinetics that are optimal for paramagnetic chemical exchange saturation transfer (PARACEST) MRI, a frequency-encoded contrast mechanism that is fundamentally distinct from the T₁ relaxation enhancement provided by Gd(III) agents [1]. In a specific example, a bifunctional Eu(III) PARACEST chelate produced a coordinated water proton signal at 57 ppm that, upon selective saturation, yielded a 22% decrease in bulk water signal intensity using 10 mM agent [2]. The Eu(II)/Eu(III) redox pair enables oxidative conversion from a T₁ agent (Eu(II) form) to a paraCEST agent (Eu(III) form), providing switchable contrast detectable in vivo [3].

PARACEST MRI contrast agent Chemical exchange saturation transfer

Red Emission Wavelength and Color Purity: Eu(III) as the Only High-Efficiency Red Lanthanide Emitter

Eu³⁺-doped phosphors exhibit dominant narrow-band emission at 611–612 nm (⁵D₀ → ⁷F₂) with internal quantum efficiencies (IQE) reaching 94–99.9% and color purity as high as 95.07%, as demonstrated in the Eu³⁺-doped Cs₃GdGe₃O₉ phosphor system [1]. In contrast, Tb³⁺ emits in the green region at 545 nm (⁵D₄ → ⁷F₅) and Sm³⁺ emits weak orange luminescence with quantum yields typically below 2% in most matrices [2]. The CIE color coordinates of optimized Eu³⁺ red phosphors approach (0.64–0.657, 0.34–0.35), which are close to the NTSC standard for red, whereas no other lanthanide provides red emission with comparable efficiency and spectral purity [1].

Red phosphor White LED Color purity Quantum efficiency

High-Value Application Scenarios Where Europium(3+) Provides Non-Substitutable Performance


Time-Gated Luminescence Bioimaging and Homogeneous Immunoassays

The 0.345 ms luminescence lifetime of Eu(III) [1], which is ~62× longer than that of Sm(III) (5.56 μs), enables time-gated detection that completely eliminates short-lived autofluorescence background from biological matrices. This makes Eu(III) chelates and cryptates the preferred label for DELFIA-type immunoassays and luminescence resonance energy transfer (LRET) biosensors, where Sm(III) would fail due to insufficient lifetime discrimination. [1]

Redox-Responsive and Switchable MRI Contrast Agents

The uniquely accessible Eu(III)/Eu(II) redox couple (E⁰' = −0.34 V) [2] permits the design of MRI contrast agents that switch between T₁ (Eu(II)) and paraCEST (Eu(III)) mechanisms upon physiological redox changes. This enables in vivo mapping of tissue oxygen tension or enzymatic activity that is impossible with Gd(III) agents, which lack a stable divalent state and CEST capability. [2][3]

Hydration Number Determination for Contrast Agent and Catalyst Design

The Horrocks–Supkowski equation (R² = 0.998, error ±0.1 q) [4] makes Eu(III) the definitive luminescent probe for quantifying inner-sphere water coordination. This method is indispensable in the preclinical development of Gd(III) MRI contrast agents (where q directly governs relaxivity) and in the characterization of lanthanide-based Lewis acid catalysts, where hydration state controls catalytic activity. No other lanthanide offers comparable analytical precision for this parameter. [4]

Red Phosphors for High-Efficiency White LEDs and Display Backlights

Eu³⁺-doped phosphors with internal quantum efficiencies up to 99.9% and color purity exceeding 93% at 611 nm emission [5] are the only lanthanide-based red emitters meeting the NTSC color gamut requirements for wide-color-gamut displays and high-CRI white LEDs. Tb³⁺ (green, 545 nm) and Sm³⁺ (weak orange) cannot substitute for the red channel, making Eu(III) procurement mandatory for phosphor-converted LED manufacturing. [5]

Technical Documentation Hub

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